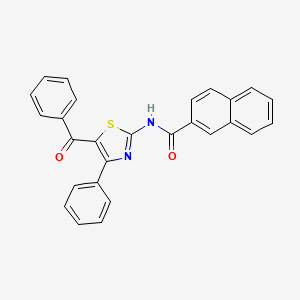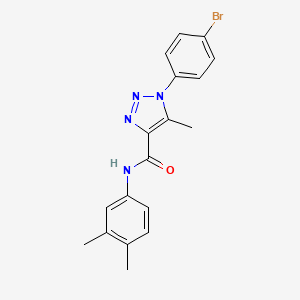
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17BrN4O and its molecular weight is 385.265. The purity is usually 95%.
BenchChem offers high-quality 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Triazole Derivatives in Pharmacology
Triazole derivatives are noted for their valuable pharmacological properties. For instance, certain triazole compounds have been identified to possess anti-convulsive activity, making them potentially useful in the treatment of epilepsy and conditions of agitation and tension. Such compounds are illustrative of the broader interest in triazole derivatives for their therapeutic potential across a range of conditions (R. Shelton, 1981).
Antimicrobial and Antipathogenic Activity
The antimicrobial and antipathogenic properties of triazole derivatives have been extensively explored. Some studies have focused on synthesizing and characterizing new triazole compounds for their interaction with bacterial cells, demonstrating significant activity particularly against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus. This research indicates the potential of triazole derivatives as novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
Organic Synthesis and Chemical Properties
The chemical synthesis and properties of triazole derivatives also constitute a significant area of interest. Various synthetic routes have been developed to create triazole compounds with specific functional groups, showcasing the versatility of triazole chemistry. These studies not only contribute to the understanding of triazole reactivity and stability but also open up new avenues for the synthesis of complex molecules for further research and potential applications (T. Ikemoto, Tatsuya Ito, Atsuko Nishiguchi, Syotaro Miura, K. Tomimatsu, 2005).
Anticancer Research
Research into the anticancer properties of triazole derivatives is another promising area. Novel pyrazolopyrimidines derivatives, for instance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the potential of triazole-based compounds in developing new anticancer agents (A. Rahmouni, Sawssen Souiei, M. Belkacem, Anis Romdhane, J. Bouajila, H. Ben Jannet, 2016).
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O/c1-11-4-7-15(10-12(11)2)20-18(24)17-13(3)23(22-21-17)16-8-5-14(19)6-9-16/h4-10H,1-3H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZAZJHCLMANQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-N-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

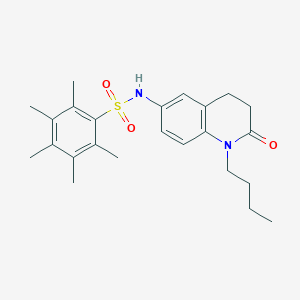
![N-(3,4-dimethoxybenzyl)-3-oxo-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide](/img/structure/B2665757.png)
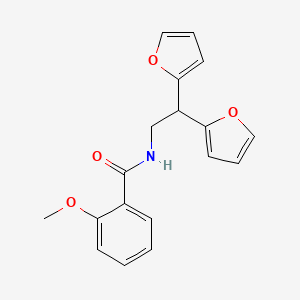
![5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B2665760.png)
![2-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2665762.png)
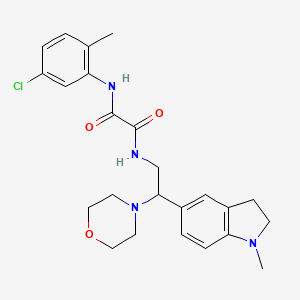
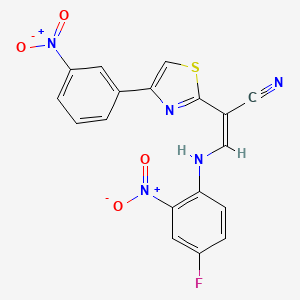
![1-[3-(Pyridin-4-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2665768.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B2665770.png)
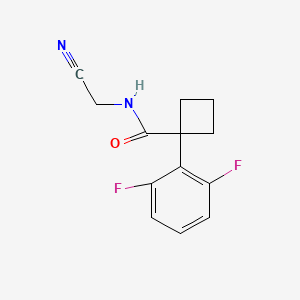

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2665773.png)
![Methyl 2-oxobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2665774.png)
